Rticbm-189

描述

RTICBM-189 是一种有效的、能够穿透血脑屏障的内源性大麻素1型受体变构调节剂。 它在调节受体活性方面已显示出显著的功效,使其成为科学研究中一种有价值的化合物 .

准备方法

合成路线和反应条件: 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保所需的化学转化 .

工业生产方法: RTICBM-189 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率、产率和纯度进行了优化,通常涉及自动化系统和严格的质量控制措施 .

化学反应分析

反应类型: RTICBM-189 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和三氧化铬。

还原: 常见试剂包括氢化铝锂和硼氢化钠。

取代: 常见试剂包括卤素和亲核试剂

主要产物: 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能生成酮或醛,而还原可能生成醇 .

科学研究应用

Key Applications

-

Substance Use Disorders

- Cocaine-Seeking Behavior : RTICBM-189 has been shown to attenuate the reinstatement of cocaine-seeking behavior in animal models. This effect is believed to be mediated through its action on CB1 receptors, which are implicated in the reward pathways associated with addiction .

- Mechanism : The compound acts by modulating neurotransmission in the brain's reward circuitry, potentially reducing cravings and relapse rates in cocaine addiction scenarios .

-

Pain Management

- Nociception Studies : In vivo studies have demonstrated that this compound can reverse the effects of synthetic cannabinoids like JWH018 on nociception, indicating its potential as a therapeutic agent for pain relief .

- Dosing Efficacy : Effective doses have been identified, with this compound blocking JWH018-induced antinociception at doses as low as 10 mg/kg when administered prior to the synthetic cannabinoid .

-

Neurotransmission Modulation

- Electrophysiological Effects : In vitro studies using autaptic hippocampal neurons revealed that this compound does not alter excitatory postsynaptic currents (EPSCs) on its own but can reverse depolarization-induced suppression of excitation (DSE) at concentrations of 1 μM . This property suggests its utility in modulating synaptic transmission in various neurological conditions.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Brain/Plasma Ratio | Kp = 2.0 |

| Tmax (IP administration) | 0.4 hours |

| Metabolic Stability | Low in rat liver microsomes |

Table 2: Efficacy of this compound in Preclinical Models

| Study Type | Effect Observed | Dose (mg/kg) |

|---|---|---|

| Cocaine-Seeking Behavior | Attenuation of reinstatement | 10 |

| Nociception | Reversal of JWH018 effects | 10 |

| DSE Reversal | Effective at reversing DSE | 1 |

Case Study 1: Cocaine Reinstatement Model

In a study involving rats trained to self-administer cocaine, administration of this compound significantly reduced the reinstatement of drug-seeking behavior after extinction periods. The results indicated that this compound could serve as a potential treatment to prevent relapse in cocaine addiction.

Case Study 2: Pain Response Assessment

In an experiment assessing pain responses in mice subjected to JWH018, pre-treatment with this compound effectively blocked the analgesic effects induced by the synthetic cannabinoid. This suggests that this compound could be developed into a therapeutic agent for managing pain without the side effects associated with traditional opioids or cannabinoids.

作用机制

RTICBM-189 通过与内源性大麻素1型受体结合并调节其活性来发挥作用。 这种相互作用影响了各种分子靶标和通路,包括抑制环腺苷酸的产生和调节钙离子通道 .

相似化合物的比较

与其他内源性大麻素1型受体调节剂相比,RTICBM-189 具有高效性和能够穿透血脑屏障的特性,这一点是独一无二的。类似的化合物包括:

PSNCBAM-1: 另一种内源性大麻素1型受体变构调节剂。

芬诺巴姆: 代谢型谷氨酸受体的负向变构调节剂

This compound 由于其选择性地减弱动物模型中成瘾剂寻求行为的能力,使其成为进一步研究和开发的有希望的候选者 .

生物活性

RTICBM-189, a 3-chloro analog of the 1-(phenethyl)urea class, has emerged as a significant compound in the study of cannabinoid receptors, particularly as a negative allosteric modulator (NAM) of the cannabinoid type-1 (CB1) receptor. This article delves into its biological activity, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its ability to penetrate the blood-brain barrier effectively, demonstrating a brain/plasma ratio () of 2.0, indicating substantial brain exposure following administration . It has shown no activity across more than 50 protein targets, suggesting a high degree of selectivity for cannabinoid receptors .

As an allosteric modulator, this compound interacts with the CB1 receptor without directly activating it. Instead, it modifies the receptor's response to agonists. The compound has been evaluated using various assays to assess its impact on intracellular signaling pathways:

- Calcium Mobilization Assay : this compound exhibited a pIC50 value of 7.54 in calcium mobilization assays, indicating its potency in inhibiting calcium influx mediated by CB1 receptor activation .

- GTPγS Binding Assay : It demonstrated inhibitory activity against G protein activation in both human and mouse tissues expressing the CB1 receptor .

- cAMP Assays : this compound was also tested for its ability to reverse the inhibition of cAMP production caused by CB1 agonists .

Pharmacokinetics

Pharmacokinetic studies have confirmed that this compound maintains excellent brain permeability but exhibits relatively low metabolic stability in rat liver microsomes. This characteristic could influence its therapeutic window and dosing regimen .

Cocaine-Seeking Behavior

One notable application of this compound is its effect on cocaine-seeking behavior in animal models. In studies where rats were subjected to reinstatement tests for cocaine-seeking behavior, intraperitoneal administration of this compound significantly attenuated these behaviors without affecting locomotion . This suggests potential therapeutic implications for treating addiction disorders.

Effects on Neurotransmission

Research has shown that this compound can inhibit depolarization-induced suppression of excitation (DSE) and reverse the effects of synthetic cannabinoids like JWH018 on neurotransmission in autaptic neurons. This positions this compound as a candidate for further exploration in managing cannabinoid toxicity and related disorders .

Comparative Data Table

The following table summarizes key pharmacological properties and effects observed with this compound compared to other CB1 NAMs:

| Compound | pIC50 (Calcium Mobilization) | Brain/Plasma Ratio | Metabolic Stability | Effect on Cocaine-Seeking Behavior |

|---|---|---|---|---|

| This compound | 7.54 | 2.0 | Low | Significant attenuation |

| PSNCBAM1 | Not specified | Not specified | Not specified | Active against JWH018 |

| ABD1085 | Not specified | Not specified | Not specified | Ineffective |

属性

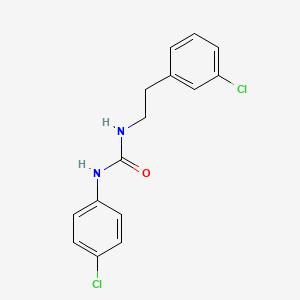

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(3-chlorophenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O/c16-12-4-6-14(7-5-12)19-15(20)18-9-8-11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIPROVSKBYAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。